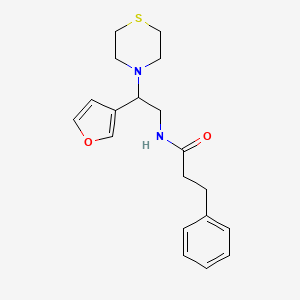

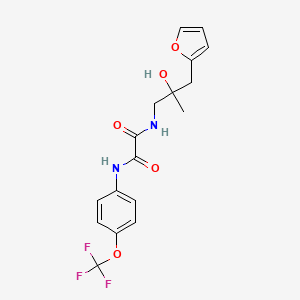

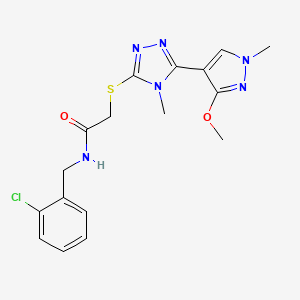

4-chloro-N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)picolinamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Radiosynthesis and PET Imaging Applications

A study focused on the synthesis of 4-phthalimide derivatives of N-(3-chlorophenyl)-2-picolinamide for potential use in Positron Emission Tomography (PET) imaging of metabotropic glutamate receptor subtype 4 (mGlu4) in the brain. This research highlights the application of picolinamide derivatives in developing radioligands for neurological imaging, providing a pathway for investigating similar compounds in diagnostic imaging (Kil et al., 2014).

Chemical Sensing and Detection

Another study utilized picoline (4-methylpyridine) in the development of an optical fiber sensor for detecting hydrogen cyanide in air. The sensor operates through a reaction mechanism that involves picoline, showcasing the potential of picolinamide structures in chemical detection technologies (Bentley & Alder, 1989).

Antitumor Drug Synthesis

Research on the synthesis of the antitumor drug Sorafenib highlighted the preparation of an intermediate, 4-chloro-N-methylpicolinamide, demonstrating the utility of chloro and picolinamide functionalities in pharmaceutical synthesis processes. This suggests that compounds like "4-chloro-N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)picolinamide" could have potential applications in the development of new antitumor agents (Yao Jian-wen, 2012).

Cytotoxicity and DNA Interaction

A study on palladium(II) pincer complexes based on picolinylamides functionalized with amino acids bearing ancillary S-donor groups evaluated the cytotoxic effects of these complexes on various human cancer cell lines. This research underscores the potential of picolinamide-based compounds in medicinal chemistry, particularly in the design of chemotherapeutic agents (Churusova et al., 2017).

Mécanisme D'action

“4-chloro-N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)picolinamide” is part of a series of compounds that have been identified as G protein-gated inwardly-rectifying potassium (GIRK) channel activators . These channels are key effectors in GPCR signaling pathways that modulate excitability in cells .

Propriétés

IUPAC Name |

4-chloro-N-[(1,1-dioxothiolan-3-yl)methyl]pyridine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClN2O3S/c12-9-1-3-13-10(5-9)11(15)14-6-8-2-4-18(16,17)7-8/h1,3,5,8H,2,4,6-7H2,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGQBRSWSTLPRPK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)(=O)CC1CNC(=O)C2=NC=CC(=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.75 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-chloro-N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)picolinamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[cyano(2,4-difluorophenyl)methyl]-2-(propane-2-sulfonyl)propanamide](/img/structure/B2970303.png)

![N-(3-acetylphenyl)-2-((3-(2-methoxyethyl)-5-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2970305.png)

![N-(4-Ethoxyphenyl)-4-[methyl-(6-methylpyrimidin-4-yl)amino]piperidine-1-carboxamide](/img/structure/B2970307.png)

![3-allyl-9-benzyl-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2970308.png)

![tert-butyl 3-((1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)carbamoyl)piperidine-1-carboxylate](/img/structure/B2970315.png)